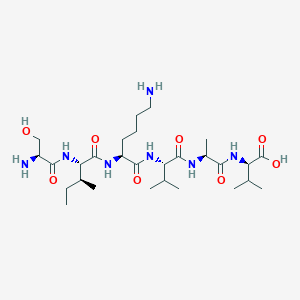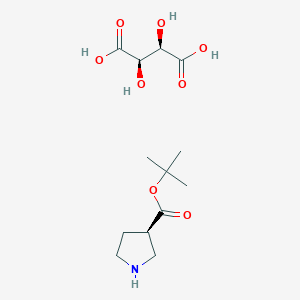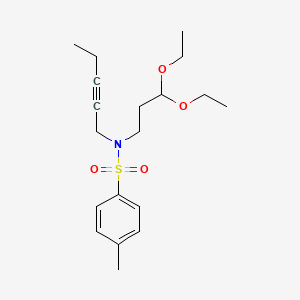![molecular formula C16H11N7 B15160476 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine CAS No. 684214-15-1](/img/structure/B15160476.png)
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyrazole ring, which is fused with a quinoline moiety. The phenyl group attached to the pyrazole ring further enhances its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester or β-diketone.
Quinoline Formation: The pyrazole ring is then fused with a quinoline moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the azido group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoloquinolines.
Scientific Research Applications
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe in biological studies to investigate the role of azido groups in biological systems.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Material Science: It is explored for its potential in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
Signal Transduction: The compound affects signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]quinoline: Lacks the azido group but shares the core structure.
4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-B]quinoline: Contains different substituents on the pyrazole ring.
Uniqueness
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
684214-15-1 |
|---|---|
Molecular Formula |
C16H11N7 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
4-azido-1-phenylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C16H11N7/c17-15-13-14(20-22-18)11-8-4-5-9-12(11)19-16(13)23(21-15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
InChI Key |
ZYXFQIOIDISIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C(=C3C(=N2)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)

![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)



![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)

![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)


